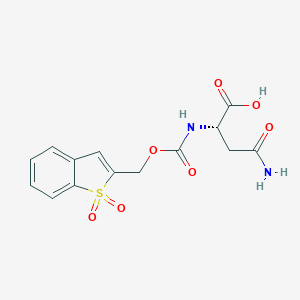
3-Methoxy-4-(oxazol-5-yl)anilin
Übersicht
Beschreibung
3-Methoxy-4-(oxazol-5-yl)aniline is an organic compound with the molecular formula C10H10N2O2. It is characterized by the presence of a methoxy group, an oxazole ring, and an aniline moiety.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-(Oxazol-5-yl)anilin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein für die Synthese von pharmazeutischen Verbindungen mit potenziellen therapeutischen Wirkungen eingesetzt.
Materialwissenschaften: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden.
Biologische Studien: Es dient als Sonde in biochemischen Assays zur Untersuchung von Enzymwechselwirkungen und anderen biologischen Prozessen.
5. Wirkmechanismus
Der Wirkmechanismus von this compound hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Oxazolring und die Anilinteilstruktur können an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, was die Bindungsaffinität und Spezifität der Verbindung beeinflusst .
Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Methoxy-4-(Oxazol-5-yl)anilin beinhaltet typischerweise die Bildung des Oxazolrings, gefolgt von der Einführung der Methoxy- und Anilinteilstruktur. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen. Beispielsweise kann die Reaktion von 3-Methoxy-4-nitroanilin mit Ethyl-oxalylchlorid in Gegenwart einer Base das gewünschte Oxazolderivat liefern .
Industrielle Produktionsverfahren
Die großtechnische Synthese würde wahrscheinlich eine Optimierung der Labormethoden beinhalten, um höhere Ausbeuten und Reinheit zu gewährleisten, sowie die Verwendung von kontinuierlichen Strömungsreaktoren, um die Reaktionsleistung und Skalierbarkeit zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Methoxy-4-(Oxazol-5-yl)anilin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Die Nitrogruppe (falls in Zwischenprodukten vorhanden) kann zu einem Amin reduziert werden.
Substitution: Die Anilinteilstruktur kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Natriumborhydrid können verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Aldehyden oder Carbonsäuren.
Reduktion: Umsetzung von Nitrogruppen zu Aminen.
Substitution: Einführung von Halogenatomen oder anderen Substituenten in den aromatischen Ring.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Methoxy-4-(1,3-Oxazol-5-yl)phenylamine
- 3-Methoxy-4-(1,3-Oxazol-5-yl)anilin
Einzigartigkeit
3-Methoxy-4-(Oxazol-5-yl)anilin ist aufgrund der spezifischen Anordnung seiner funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Reaktivitätmuster und Bindungsaffinitäten aufweisen, was es für gezielte Anwendungen in Forschung und Industrie wertvoll macht .
Eigenschaften
IUPAC Name |
3-methoxy-4-(1,3-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-9-4-7(11)2-3-8(9)10-5-12-6-14-10/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCMMXMEXWSPCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572997 | |
| Record name | 3-Methoxy-4-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198821-79-3 | |
| Record name | 3-Methoxy-4-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)













